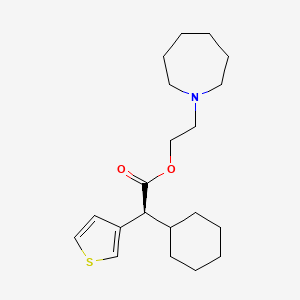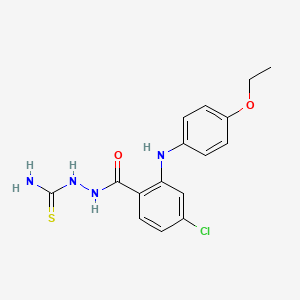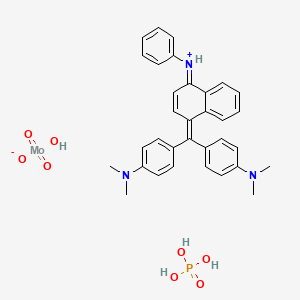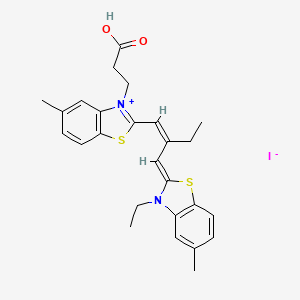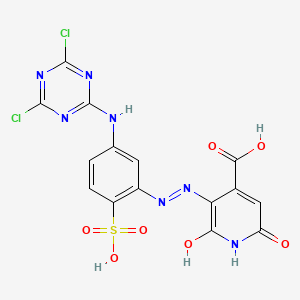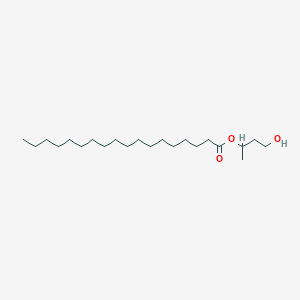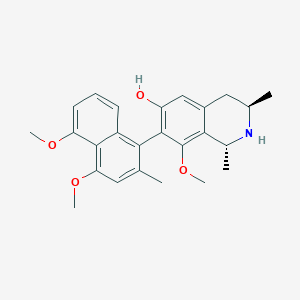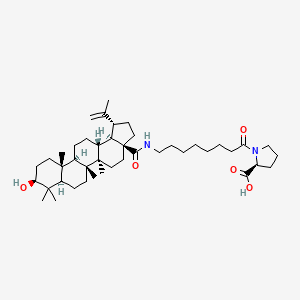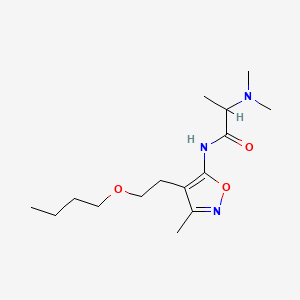
2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine is a complex organic compound with the molecular formula C26H18ClN3. It consists of 48 atoms, including 18 hydrogen atoms, 26 carbon atoms, 3 nitrogen atoms, and 1 chlorine atom . The compound features a unique structure with multiple aromatic rings and a chlorine substituent, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine involves several steps. One of the methods includes treating an authentic precursor with chloroacetic acid and polyphosphoric acid (PPA). This reaction yields the desired compound along with other by-products . The reaction conditions typically involve controlled temperatures and specific reagent concentrations to ensure the formation of the target compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis likely follows similar principles as laboratory methods but on a larger scale. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include chloroacetic acid, polyphosphoric acid, and other organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine has several scientific research applications, including:
Chemistry: The compound is studied for its unique structural properties and reactivity, contributing to the understanding of aromatic compounds and their behavior.
Biology: Research may explore the biological activity of the compound, including its potential interactions with biological molecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.
Industry: The compound’s unique properties may find applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific sites on target molecules, potentially altering their function. The exact pathways and targets depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine can be compared with other similar compounds, such as:
2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine: This compound shares structural similarities but differs in the number and position of chlorine atoms.
2-Chloro-6-(chloromethyl)-13-phenyl-5H-dibenzo[d,h][1,3,6]triazonine: Another related compound with a different substitution pattern.
The uniqueness of this compound lies in its specific arrangement of aromatic rings and substituents, which contribute to its distinct chemical and physical properties.
Propriétés
Numéro CAS |
103686-95-9 |
|---|---|
Formule moléculaire |
C26H18ClN3 |
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
2-chloro-6,13-diphenyl-12H-benzo[d][1,3,7]benzotriazonine |
InChI |
InChI=1S/C26H18ClN3/c27-20-15-16-22-21(17-20)25(18-9-3-1-4-10-18)28-23-13-7-8-14-24(23)30-26(29-22)19-11-5-2-6-12-19/h1-17,28H |
Clé InChI |
CKCNITSQKHLPLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=NC4=CC=CC=C4N2)C5=CC=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


